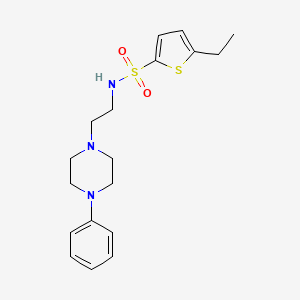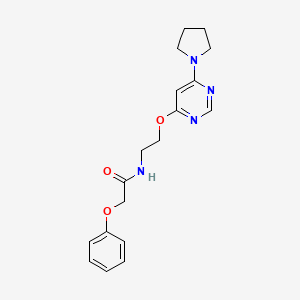
(2,3-ジフルオロ-6-メトキシ-5-ニトロフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C7H6BF2NO5. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require precise molecular modifications.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its versatile reactivity.
作用機序
Target of Action
Boronic acids are generally known to interact with diols , suggesting that this compound may target biomolecules containing diol groups.
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the compound’s potential role in suzuki-miyaura coupling , it may influence pathways involving the synthesis of complex organic molecules.
Result of Action
Given its potential role in Suzuki-Miyaura coupling , it may contribute to the formation of carbon-carbon bonds in organic synthesis processes.
Action Environment
It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.
生化学分析
Biochemical Properties
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transmetalation process. The compound’s interaction with enzymes and proteins, such as those involved in oxidative addition and reductive elimination, is essential for its function in these reactions. The presence of fluorine atoms enhances the compound’s reactivity by increasing its electrophilicity, thereby promoting efficient coupling reactions .
Cellular Effects
The effects of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to interfere with specific signaling pathways, leading to altered gene expression and metabolic flux . These interactions can result in changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid exerts its effects through binding interactions with biomolecules. The compound’s boronic acid group forms reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation . This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where the compound can act as a competitive inhibitor or activator. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity, further modulating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid change over time due to its stability and degradation properties. The compound is relatively stable under recommended storage conditions, but it can degrade in the presence of strong oxidizers or acids . Long-term studies have shown that the compound’s effects on cellular function can persist, with potential implications for sustained gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound’s boronic acid group allows it to participate in reactions that modify metabolite levels and metabolic flux. These interactions can influence the overall metabolic state of cells, contributing to changes in energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biochemical activity. The compound’s ability to form stable complexes with biomolecules also influences its transport and distribution, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating biochemical pathways and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures.
Industrial Production Methods
Industrial production of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various oxidized or reduced derivatives depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,3-Difluorophenylboronic acid
Uniqueness
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is unique due to the presence of both electron-withdrawing (fluoro and nitro) and electron-donating (methoxy) groups on the aromatic ring. This combination of substituents can significantly influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
特性
IUPAC Name |
(2,3-difluoro-6-methoxy-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF2NO5/c1-16-7-4(11(14)15)2-3(9)6(10)5(7)8(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZNHLQUELCRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)F)[N+](=O)[O-])OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)
![1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone](/img/structure/B2557602.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide](/img/structure/B2557603.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide](/img/structure/B2557604.png)
![2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B2557606.png)
![6-Tert-butyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2557607.png)


![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2557614.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2557616.png)
![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
